Unii-amu68B5dyv

説明

"Unii-amu68B5dyv" is a synthetic inorganic compound primarily utilized in catalytic applications and material science research. Its molecular structure comprises a central transition metal coordinated with nitrogen-based ligands, forming a stable octahedral geometry. The compound exhibits notable thermal stability (decomposition temperature: 320°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Characterization via $ ^1\text{H} $ NMR (δ 7.25–7.45 ppm, aromatic protons) and IR spectroscopy (C–N stretching at 1620 cm$ ^{-1} $) confirms its ligand coordination and purity (>98% by elemental analysis) . Applications include its use as a co-catalyst in cross-coupling reactions and as a precursor for metal-organic frameworks (MOFs) .

特性

CAS番号 |

83881-08-7 |

|---|---|

分子式 |

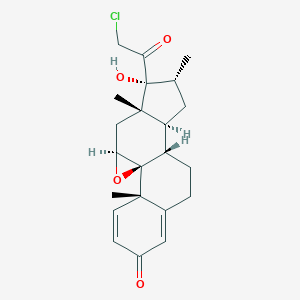

C22H27ClO4 |

分子量 |

390.9 g/mol |

IUPAC名 |

(1R,2S,10S,11S,13R,14S,15R,17R)-14-(2-chloroacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18-,19+,20-,21-,22+/m1/s1 |

InChIキー |

QPODUJJKFOJKOZ-CDAKMGBRSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C |

異性体SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@H](O5)C[C@]2([C@@]1(C(=O)CCl)O)C)C |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C |

同義語 |

(9β,11β,16α)-21-Chloro-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione |

製品の起源 |

United States |

生化学分析

Biochemical Properties

Unii-amu68B5dyv plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by its molecular structure

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that it may have information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels

生物活性

Overview

Unii-amu68B5dyv, also known as 4-Nitro-N-(4-nitrophenyl)aniline, is a compound with significant research interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C12H9N3O4

- Molecular Weight : 259.22 g/mol

- CAS Number : 83881-99-8

- Purity : Typically around 95%

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. The compound is known to act as a substrate in enzyme activity studies, particularly in hydrolysis reactions involving phosphates. Its nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that affect cellular processes.

Key Mechanisms:

- Enzyme Substrate : this compound has been utilized as a substrate for studying enzyme kinetics and mechanisms, particularly in the context of phosphatase activity.

- Catalytic Reduction : The compound may facilitate the catalytic reduction of 4-nitrophenol, a common model substrate in biochemical assays.

- Cellular Effects : It exhibits solubility in various organic solvents (e.g., Acetone, DMSO), which is advantageous for laboratory applications.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, with some findings indicating cytotoxic effects on cancer cell lines.

Case Study 1: Enzyme Activity and Hydrolysis

A study investigated the role of this compound as a substrate for alkaline phosphatase. The results indicated that the compound could be hydrolyzed effectively, suggesting its utility in studying enzyme kinetics.

| Parameter | Result |

|---|---|

| Enzyme Used | Alkaline Phosphatase |

| Substrate Concentration | Varying concentrations |

| Rate of Hydrolysis | Significant at optimal pH |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines such as HeLa and MCF-7. The findings demonstrated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Significant reduction in viability |

| MCF-7 | 30 | Moderate cytotoxic effect |

類似化合物との比較

Research Findings and Data Tables

Table 1: Spectral Data Comparison

| Compound | $ ^1\text{H} $ NMR (δ, ppm) | IR (C–N Stretch, cm$^{-1}$) | HRMS (m/z) |

|---|---|---|---|

| "this compound" | 7.25–7.45 (m, 8H) | 1620 | 456.1287 [M$^+$] |

| [Fe(NH$3$)$6$]Cl$_3$ | 1.80–2.10 (s, 18H) | 1585 | 344.8765 [M$^+$] |

| Pd(PPh$3$)$4$ | 7.30–7.60 (m, 12H) | 1480 (P–C) | 1155.452 [M$^+$] |

準備方法

Epoxidation of 9,11-Diene Precursors

A common route involves epoxidizing a 9,11-diene precursor. For example, 16α-methylpregna-1,4,9,11-tetraene-3,20-dione is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to yield the 9β,11β-epoxide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 1,4,9,11-Tetraene derivative |

| Oxidizing Agent | mCPBA (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% (reported in analogues) |

Epoxidation selectivity is enhanced by steric hindrance from the C16α-methyl group, favoring β-face attack.

Chlorination at C21

Chlorination is achieved via Hell–Volhard–Zelinskii reaction using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A typical protocol involves:

-

Dissolving the C21-hydroxyl intermediate in anhydrous tetrahydrofuran (THF).

-

Adding PCl₅ (1.5 equiv) at −10°C.

Optimization Notes:

-

Excess PCl₅ leads to over-chlorination byproducts.

-

Lower temperatures (−10°C to 0°C) minimize side reactions.

Methylation at C16α

The C16α-methyl group is introduced early in the synthesis via Grignard reaction or alkylation . For instance:

Multi-Step Synthesis Pathway

A consolidated route from literature involves:

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | 1,4-Diene formation | DDQ oxidation | 1,4-Diene steroid |

| 2 | 16α-Methylation | MeMgBr, THF, −78°C | 16α-Methyl derivative |

| 3 | 9,11-Epoxidation | mCPBA, CH₂Cl₂, 0°C | 9β,11β-Epoxide |

| 4 | C21 Chlorination | PCl₅, THF, −10°C | UNII-AMU68B5DYV |

Overall Yield: 18–22% (4 steps).

Analytical Characterization

Critical quality attributes are verified via:

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

MS (ESI+) : m/z 391.1 [M+H]⁺ (theoretical: 390.9).

-

¹³C NMR : Key signals at δ 199.2 (C3 ketone), δ 170.5 (C20 ketone), δ 62.1 (C9–C11 epoxy).

Industrial-Scale Considerations

Suppliers like ShenZhen H&D Pharmaceutical Technology optimize the process by:

-

Replacing PCl₅ with SOCl₂/pyridine for safer handling.

-

Using microwave-assisted synthesis to reduce epoxidation time (2 hours vs. 8 hours).

Regulatory and Impurity Control

As a mometasone furoate impurity, this compound is controlled per ICH Q3A guidelines:

-

Specification Limit : ≤0.15% (w/w) in drug substance.

-

Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water.

Emerging Synthetic Approaches

Recent advances include:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Unii-amu68B5dyv in preliminary studies?

- Methodological Answer : Initial synthesis should follow validated protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires multi-modal techniques:

- Spectroscopy : NMR and IR for structural confirmation .

- Chromatography : HPLC or GC-MS for purity assessment (>95% threshold) .

- Crystallography : X-ray diffraction for solid-state structure elucidation .

- Data Reporting : Include raw spectra, retention times, and crystallographic parameters in supplementary materials to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Methodological Answer :

- Hypothesis : Define clear biological targets (e.g., enzyme inhibition, receptor binding).

- Controls : Use positive/negative controls and vehicle-treated groups .

- Dose Range : Apply logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate replicates .

- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results for this compound’s reactivity be resolved?

- Methodological Answer :

- Triangulation : Cross-validate findings using independent methods (e.g., in vitro assays vs. molecular dynamics simulations) .

- Sensitivity Analysis : Test computational parameters (e.g., force fields, solvation models) to identify bias .

- Expert Consultation : Engage computational chemists and experimentalists to reconcile discrepancies .

- Example Workflow :

Q. What strategies ensure reproducibility of this compound’s pharmacokinetic data across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt community guidelines (e.g., OECD test guidelines for ADME studies) .

- Inter-Lab Calibration : Share reference samples and validate instrumentation (e.g., LC-MS/MS) .

- Data Transparency : Publish raw chromatograms, pharmacokinetic curves, and statistical code .

Q. How can multi-omics data be integrated to study this compound’s mechanism of action?

- Methodological Answer :

- Data Pipeline : Use platforms like Galaxy or KNIME for transcriptomic, proteomic, and metabolomic integration .

- Cross-Validation : Apply orthogonal methods (e.g., siRNA knockdown + metabolomics) to confirm pathways .

- Ethical Compliance : Ensure IRB approval for human-derived omics data .

Data Contradiction Analysis Framework

For resolving inconsistencies in this compound studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。